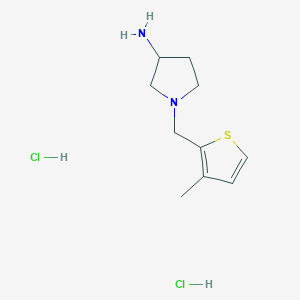![molecular formula C9H11Cl2N3O2 B1480738 6-(2-氨基乙基)-5H,6H,7H-吡咯并[3,4-b]吡啶-5,7-二酮二盐酸盐 CAS No. 2098033-17-9](/img/structure/B1480738.png)
6-(2-氨基乙基)-5H,6H,7H-吡咯并[3,4-b]吡啶-5,7-二酮二盐酸盐
描述
6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N3O2 and its molecular weight is 264.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与药物化学
6-(2-氨基乙基)吡咯并[3,4-b]吡啶-5,7-二酮 与腺嘌呤和鸟嘌呤等DNA碱基具有结构相似性,使其成为药物设计的宝贵支架 。将其整合到药物分子中可以增强溶解度、极性、亲脂性和氢键结合能力,这些是治疗剂药代动力学和药效学的重要特性。由于其具有生物活性吡啶部分,该化合物在抗病毒和抗癌药物的开发中特别受到关注。
抗结核活性
包括目标化合物在内的稠合吡啶衍生物已显示出在治疗结核病方面的潜力。 它们干扰细菌细胞壁合成和蛋白质合成的能力使其成为进一步研究抗结核疗法的候选者 。
抗菌和抗真菌特性
已知吡咯并吡啶核心具有中等抗菌作用,可用于开发新的抗菌和抗真菌剂。 该化合物的结构允许创建针对特定细菌菌株或真菌种类的衍生物 。
抗炎应用
由于其结构特征,6-(2-氨基乙基)吡咯并[3,4-b]吡啶-5,7-二酮 可用于合成具有抗炎特性的化合物。 这些化合物可以抑制参与炎症反应的酶或信号通路,使其在治疗慢性炎症性疾病中发挥作用 。
抗疟疾活性
已发现具有吡咯并吡啶结构的化合物具有抗疟疾活性。 可以优化它们以提高其对疟原虫属的疗效,疟原虫属是引起疟疾的寄生虫,从而有助于对抗这种危及生命的疾病 。
除草剂安全效应
已发现一些吡咯并吡啶衍生物具有除草剂安全效应,保护作物免受 2,4-D 等除草剂的毒性影响。 这种应用在农业化学中尤其重要,其中该化合物可用于开发更安全的除草剂配方 。
ADMET 谱
该化合物的衍生物已进行 ADMET(吸收、分布、代谢、排泄、毒性)参数计算。 这在早期药物发现中至关重要,可以预测该化合物在生物系统中的行为及其作为治疗剂的潜力 。
属性
IUPAC Name |
6-(2-aminoethyl)pyrrolo[3,4-b]pyridine-5,7-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-3-5-12-8(13)6-2-1-4-11-7(6)9(12)14;;/h1-2,4H,3,5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULNBWIZUBVDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCN)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



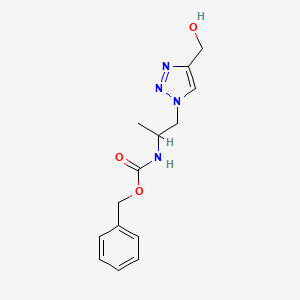

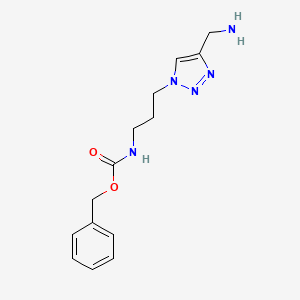
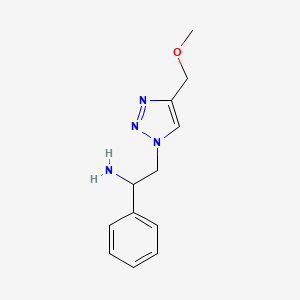
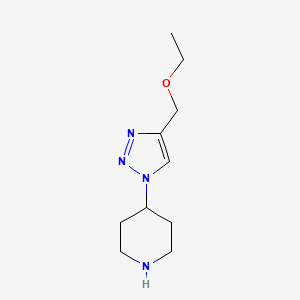
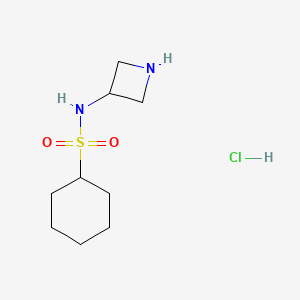
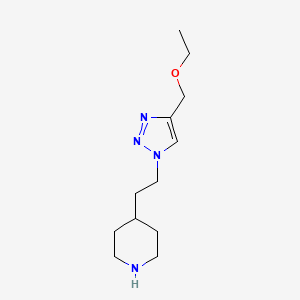
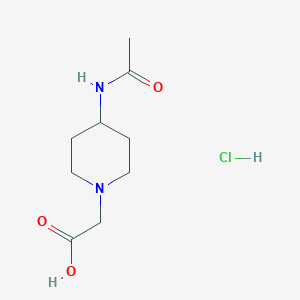
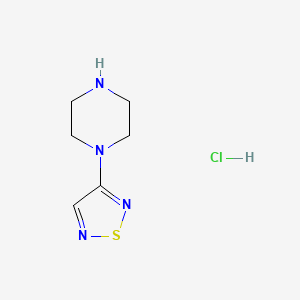
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480675.png)


